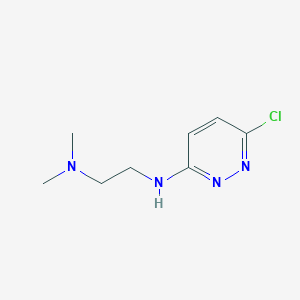

![molecular formula C11H9N3S B1364314 3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline CAS No. 861206-26-0](/img/structure/B1364314.png)

3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline

Overview

Description

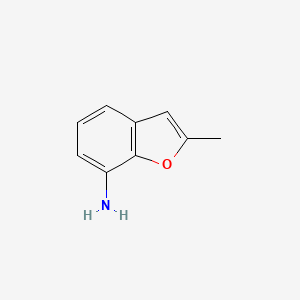

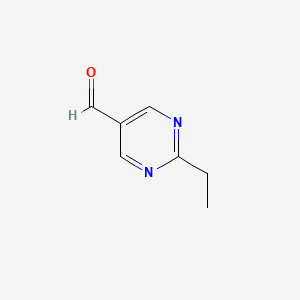

3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline is a chemical compound with the CAS Number: 861206-26-0 and a molecular weight of 215.28 .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles has been a subject of research for many years. One method involves the reaction of 6-Arylidene-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-ones with N-alkylazomethine ylides by a [2+3] cycloaddition mechanism, resulting in the formation of diastereomeric spiro[imidazo[2,1-b][1,3]thiazole-6,3’-pyrrolidin]-5(6H)-ones .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI Code for this compound is 1S/C11H9N3S/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10/h1-7H,12H2 .Chemical Reactions Analysis

Imidazo[2,1-b][1,3]thiazoles have been found to react with various compounds to form biologically active substances. For instance, they have been found to react with N-alkylazomethine ylides by a [2+3] cycloaddition mechanism . They have also been found to react with aromatic aldehydes in acetic acid in the presence of anhydrous NaOAc to produce 6-arylidene derivatives .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 215.28 . The compound is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Scientific Research Applications

Anticancer Applications

Imidazo[2,1-b][1,3]thiazol derivatives have demonstrated potential in anticancer research. For instance, a study by Potikha and Brovarets (2020) introduced a method to assemble imidazo[2,1-b][1,3]thiazole systems, with certain compounds showing moderate ability to suppress kidney cancer cell growth and weaker effects on prostate, colon cancer, and leukemia cell lines (Potikha & Brovarets, 2020). Another study investigated imidazothiazolyl and dihydroimidazothiazolyl coumarins, revealing significant anticancer activity against various tumor cell lines (Srimanth, Rao, & Krishna, 2002).

Antimicrobial Applications

Some derivatives of imidazo[2,1-b][1,3]thiazole have shown promising antimicrobial activities. For example, Shankerrao, Bodke, and Santoshkumar (2017) synthesized imidazothiazole derivatives of benzofuran with significant antimicrobial properties (Shankerrao, Bodke, & Santoshkumar, 2017). Additionally, Güzeldemirci and Küçükbasmacı (2010) reported the synthesis of triazoles and thiadiazoles bearing the imidazo[2,1-b]thiazole moiety, also exhibiting antimicrobial effects (Güzeldemirci & Küçükbasmacı, 2010).

Anti-Inflammatory and Antioxidant Potential

Novel imidazo[2,1-b][1,3]thiazine derivatives have been explored for their potential anti-inflammatory properties. A study in 2022 described the synthesis of these derivatives, suggesting their promise as anti-inflammatory agents (Biointerface Research in Applied Chemistry, 2022). Moreover, Sonawane et al. (2020) synthesized imidazo[2,1-b]thiazole pyrazoline derivatives, assessing their antioxidant and anti-inflammatory activities (Sonawane et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been known to target protein kinases such as vascular endothelial growth factor (vegf), platelet-derived growth factor (pdgf) receptor families, and serine/threonine kinase raf .

Mode of Action

The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole, a related compound, occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

It’s worth noting that similar compounds have been shown to have significant effects on pathways involving protein kinases .

Pharmacokinetics

In silico admet predictions have been carried out for similar compounds .

Result of Action

Similar compounds have shown significant analgesic and anti-inflammatory activities .

Action Environment

It’s worth noting that the compound is a white or pale yellow solid that is insoluble in water but soluble in organic solvents such as dichloromethane, ethanol, and methanol .

Safety and Hazards

Future Directions

While specific future directions for 3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline were not found in the search results, imidazo[2,1-b]thiazoles have been the subject of ongoing research due to their diverse biological activities. They have been studied for their potential as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Biochemical Analysis

Biochemical Properties

3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity. For instance, this compound has shown inhibitory activity against certain cancer cell lines, suggesting its potential as an anticancer agent . The interactions between this compound and biomolecules such as enzymes and proteins are primarily through binding interactions, which can lead to enzyme inhibition or activation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cell lines, this compound has demonstrated antiproliferative activity, leading to reduced cell growth and viability . This suggests that the compound can modulate key cellular processes, making it a potential candidate for therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions are crucial for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies . Long-term exposure to this compound has been observed to maintain its antiproliferative activity in cancer cell lines, indicating its potential for sustained therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits significant antiproliferative activity without causing adverse effects . At higher doses, toxic effects such as reduced cell viability and increased apoptosis have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . For instance, it has been shown to inhibit certain metabolic enzymes, leading to altered metabolic pathways and reduced cell proliferation . Understanding these metabolic interactions is crucial for developing effective therapeutic strategies involving this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, this compound has been observed to accumulate in the cytoplasm and nucleus, where it can exert its biological effects . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it has been observed to localize in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . These localization patterns are important for understanding the compound’s mechanism of action and therapeutic potential.

Properties

IUPAC Name |

3-imidazo[2,1-b][1,3]thiazol-6-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10/h1-7H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXLSRKDSOSGQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CN3C=CSC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391358 | |

| Record name | 3-imidazo[2,1-b][1,3]thiazol-6-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861206-26-0 | |

| Record name | 3-imidazo[2,1-b][1,3]thiazol-6-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Methyl-piperidine-1-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid](/img/structure/B1364231.png)

![2-[[4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364232.png)

![[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1364257.png)

![6-chloro-N-[2-(cyclohexen-1-yl)ethyl]pyridazin-3-amine](/img/structure/B1364263.png)

![4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1364265.png)